(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine
Overview
Description
(S)-(+)-1-[®-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine is a chiral phosphine ligand used in asymmetric synthesis and catalysis. This compound is notable for its ability to induce high enantioselectivity in various chemical reactions, making it a valuable tool in the field of organic chemistry.
Mechanism of Action
Target of Action
The primary target of this compound is the formation and stabilization of peroxides . It plays a crucial role in the selective synthesis of industrially important peroxides, such as the methyl ethyl ketone peroxide (MEKPO) dimer .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. For instance, the reaction of dppe dioxide (bis(diphenylphosphino)ethane dioxide) with butanone and hydrogen peroxide leads to the creation of a MEKPO dimer . This peroxide is stabilized by forming strong hydrogen bonds to the phosphine oxide groups within an extended network .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis and stabilization of peroxides . The resulting changes include the formation of an extended crystalline network based on the formation of hydrogen bonds with the P=O groups of the diphosphine dioxide .
Result of Action
The result of the compound’s action is the formation of a stabilized peroxide, specifically the MEKPO dimer . This is achieved through the formation of strong hydrogen bonds to the phosphine oxide groups within an extended network .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-1-[®-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine typically involves the following steps:
Preparation of the Ferrocenyl Moiety: The ferrocenyl moiety is synthesized by reacting ferrocene with a suitable electrophile, such as an alkyl halide, under Friedel-Crafts alkylation conditions.
Introduction of the Diphenylphosphino Group: The diphenylphosphino group is introduced via a palladium-catalyzed cross-coupling reaction between a ferrocenyl halide and diphenylphosphine.
Formation of the Chiral Center: The chiral center is created by reacting the ferrocenyl-diphenylphosphine intermediate with a chiral auxiliary, followed by selective reduction to yield the desired chiral phosphine ligand.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring high purity and yield. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, as well as employing continuous flow reactors for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-(+)-1-[®-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often acting as a ligand in catalytic hydrogenation.
Substitution: The ferrocenyl and phosphino groups can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation conditions are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under appropriate conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Substituted ferrocenyl or phosphino compounds.
Scientific Research Applications
Chemistry
In chemistry, (S)-(+)-1-[®-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine is widely used as a chiral ligand in asymmetric catalysis. It is particularly effective in enantioselective hydrogenation, hydroformylation, and cross-coupling reactions, enabling the synthesis of chiral molecules with high enantiomeric excess.
Biology and Medicine
In biology and medicine, this compound is used in the synthesis of chiral pharmaceuticals and biologically active molecules. Its ability to induce chirality in drug molecules is crucial for developing enantiomerically pure drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, (S)-(+)-1-[®-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine is employed in the production of fine chemicals, agrochemicals, and materials science. Its role in catalysis helps streamline manufacturing processes and improve product yields.
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene (dppf): A widely used achiral phosphine ligand.
®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): A chiral phosphine ligand used in asymmetric catalysis.
(S)-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (S-BINAP): Another chiral phosphine ligand similar to BINAP but with opposite chirality.
Uniqueness
(S)-(+)-1-[®-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine is unique due to its ferrocenyl backbone, which imparts additional stability and electronic properties to the ligand. Its ability to induce high enantioselectivity in various catalytic reactions sets it apart from other chiral phosphine ligands.
Properties
InChI |
InChI=1S/C31H39P2.C5H5.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;/h4-5,10-14,19-27H,2-3,6-9,15-18H2,1H3;1-5H;/t25-;;/m0../s1 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTBZFMPHBAUCQ-WLOLSGMKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC([C]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5.C1=C[CH]C=C1.[Fe] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5.C1=C[CH]C=C1.[Fe] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44FeP2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585005 | |
Record name | PUBCHEM_16218652 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162291-02-3 | |
Record name | PUBCHEM_16218652 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Cyclopentadiene, compd. with dicyclohexyl[(1S)-1-[2-(diphenylphosphino)-2,4-cyclopentadien-1-yl]ethyl]phosphine, iron salt (1:1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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